molecular formula C21H20N2O5S B11646441 (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11646441
M. Wt: 412.5 g/mol
InChI Key: PUSXFHHDMRASKV-YBEGLDIGSA-N
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Description

The compound (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic molecule characterized by its unique structure, which includes ethoxy and hydroxy functional groups attached to a benzylidene and phenyl ring, respectively. This compound belongs to the class of dihydropyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process:

    Condensation Reaction: The initial step often involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-ethoxyphenylthiourea in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to form the dihydropyrimidine ring.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of the corresponding quinone derivative.

    Reduction: Formation of the dihydro derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can be compared with other dihydropyrimidine derivatives, such as:

    (5Z)-5-(4-hydroxybenzylidene)-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Lacks the ethoxy groups, which may affect its solubility and biological activity.

    (5Z)-5-(3-methoxy-4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Contains methoxy groups instead of ethoxy groups, potentially altering its reactivity and interactions with biological targets.

    (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Substitution pattern on the phenyl ring differs, which may influence its chemical properties and biological effects.

The uniqueness of This compound lies in its specific substitution pattern, which can significantly impact its solubility, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H20N2O5S/c1-3-27-15-7-5-6-14(12-15)23-20(26)16(19(25)22-21(23)29)10-13-8-9-17(24)18(11-13)28-4-2/h5-12,24H,3-4H2,1-2H3,(H,22,25,29)/b16-10-

InChI Key

PUSXFHHDMRASKV-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OCC)/C(=O)NC2=S

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OCC)C(=O)NC2=S

Origin of Product

United States

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